3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one, also known as YKL-05-099, is a potent, orally bioavailable small molecule inhibitor with dual activity against Salt-Inducible Kinases (SIKs) and Colony Stimulating Factor 1 Receptor (CSF1R). This compound has proven valuable in scientific research, particularly in exploring the therapeutic potential of SIK inhibition for various diseases. It was specifically developed as a chemical probe to study SIK function in vivo due to its improved selectivity and pharmacokinetic properties compared to earlier pan-SIK inhibitors like HG-9-91-01.
YKL-05-099 is a small molecule inhibitor that selectively targets salt-inducible kinases, particularly salt-inducible kinase 2. This compound has garnered attention for its potential therapeutic applications in enhancing bone healing and regulating metabolic processes. The increasing prevalence of fractures, particularly those that are slow to heal, has highlighted the need for effective anabolic therapies, positioning YKL-05-099 as a promising candidate in this field.
YKL-05-099 falls under the category of small molecule inhibitors, specifically designed to inhibit serine/threonine protein kinases. Its primary classification is as a selective inhibitor of salt-inducible kinases, which play crucial roles in various physiological processes, including metabolism and inflammation .
Technical details regarding specific reagents and conditions are often proprietary or found in patent literature .
The molecular structure of YKL-05-099 can be represented by its chemical formula, which is not explicitly detailed in the search results but can be inferred from its classification as a salt-inducible kinase inhibitor. The compound features a unique arrangement that allows it to interact specifically with salt-inducible kinases.
The compound's molecular weight and specific structural characteristics are essential for understanding its reactivity and biological activity. The exact molecular weight is approximately 193.65 g/mol .
YKL-05-099 participates in various biochemical reactions primarily through its inhibition of salt-inducible kinases. These reactions can lead to significant downstream effects on cellular signaling pathways involved in bone metabolism and inflammation.
The specificity of YKL-05-099 for salt-inducible kinases is crucial; it selectively inhibits SIK2 while having minimal effects on other kinases, which reduces potential side effects associated with broader kinase inhibitors .
YKL-05-099 exerts its biological effects primarily through the inhibition of salt-inducible kinases, which are involved in various metabolic processes:
Research has demonstrated that daily administration of YKL-05-099 results in statistically significant increases in osteoblast gene expression within fracture sites, indicating its role in promoting bone healing .
YKL-05-099 is a solid at room temperature with specific solubility characteristics depending on the solvent used (e.g., methanol or ethyl acetate) which are typical for small organic molecules.
The compound's stability, reactivity with biological targets, and interaction with solvents are critical for its application:
Relevant data on these properties can be found in specialized chemical databases or publications focusing on pharmacokinetics and drug formulation .
YKL-05-099 has several promising applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3